molecular formula C15H28N2O4 B13576862 tert-butyl N-[1-(cyclopropylcarbamoyl)-1-hydroxyhexan-2-yl]carbamate

tert-butyl N-[1-(cyclopropylcarbamoyl)-1-hydroxyhexan-2-yl]carbamate

Cat. No.: B13576862
M. Wt: 300.39 g/mol
InChI Key: AGBFVEPITJJNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[1-(cyclopropylcarbamoyl)-1-hydroxyhexan-2-yl]carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropylcarbamoyl moiety, and a hydroxyhexan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(cyclopropylcarbamoyl)-1-hydroxyhexan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a cyclopropylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process generally includes the purification of intermediates and the final product using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbamate group, converting it into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and cyclopropylcarbamoyl moieties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, it is used to study enzyme interactions and as a potential inhibitor of specific enzymes.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(cyclopropylcarbamoyl)-1-hydroxyhexan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to the disruption of metabolic pathways or the inhibition of specific biochemical reactions.

Properties

IUPAC Name

tert-butyl N-[1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-5-6-7-11(17-14(20)21-15(2,3)4)12(18)13(19)16-10-8-9-10/h10-12,18H,5-9H2,1-4H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBFVEPITJJNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C(=O)NC1CC1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.